Fragment-Like Molecular Weight: 191.21 vs. 267–327 Da for 7-Aryl Analogs
The target compound (MW 191.21 Da) is 28–42% smaller than its closest commercially available 7-aryl analogs: 7-phenyl (CAS 1105224-48-3, MW 267.31), 7-(3-chlorophenyl) (CAS 1105238-23-0, MW 301.75), 7-(o-tolyl) (CAS 1207005-51-3, MW 281.33), and 7-(3,4-dimethoxyphenyl) (CAS 1105238-66-1, MW 327.36) [1][2]. The target compound's logP of 0.98 and TPSA of 58.68 Ų place it within Rule-of-Three (Ro3) fragment space (MW < 200), whereas all 7-aryl analogs exceed the Ro3 MW threshold . This size differential translates to higher ligand efficiency potential and greater synthetic tractability for parallel library synthesis.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 191.21 |
| Comparator Or Baseline | 7-Phenyl: 267.31; 7-(3-Chlorophenyl): 301.75; 7-(o-Tolyl): 281.33; 7-(3,4-Dimethoxyphenyl): 327.36 |
| Quantified Difference | Target is 28–42% smaller (ΔMW: -76 to -136 Da) |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
For fragment-based screening campaigns, the lower molecular weight maximizes ligand efficiency and leaves room for growth vectors during hit-to-lead optimization without exceeding drug-like property thresholds.
- [1] Kuujia. CAS 1105238-23-0: MW 301.75. View Source
- [2] Kuujia. CAS 1105238-66-1: MW 327.36. View Source
